{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398755
InChI: InChI=1S/C12H21NO/c1-2-14-6-5-13-9-12-8-10-3-4-11(12)7-10/h3-4,10-13H,2,5-9H2,1H3
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine

CAS No.:

Cat. No.: VC20398755

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine -

Specification

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
IUPAC Name N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-ethoxyethanamine
Standard InChI InChI=1S/C12H21NO/c1-2-14-6-5-13-9-12-8-10-3-4-11(12)7-10/h3-4,10-13H,2,5-9H2,1H3
Standard InChI Key YLVJXJCKSPOVIT-UHFFFAOYSA-N
Canonical SMILES CCOCCNCC1CC2CC1C=C2

Introduction

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.30 g/mol. It is categorized as an amine derivative containing a bicyclo[2.2.1]heptene framework, which is a common structural motif in organic and medicinal chemistry due to its rigidity and potential biological activity .

Synonyms

This compound is also known by several other names:

  • N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-ethoxyethanamine

  • ({bicyclo[2.2.1]hept-5-en-2-yl}methyl)(2-ethoxyethyl)amine

  • EN300-167085 .

Structural Overview

The structure features:

  • A bicyclo[2.2.1]heptene ring system, which provides steric rigidity.

  • An ethoxyethyl group attached to the amine functionality, contributing to its solubility and reactivity.

Computed Descriptors

The compound's chemical structure can be described using the following:

  • IUPAC Name: N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-ethoxyethanamine.

  • InChI: InChI=1S/C12H21NO/c1-2-14-6-5-13-9-12-8-10-3-4-11(12)7-10/h3-4,10-13H,2,5-9H2,1H3.

  • SMILES: CCOCCNCC1CC2CC1C=C2 .

Synthesis and Characterization

The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine typically involves:

  • Starting Materials: A bicyclo[2.2.1]heptene derivative and an ethoxyethylamine precursor.

  • Reaction Type: Alkylation of the amine group with a suitable electrophilic bicyclo[2.2.1]heptene derivative.

Characterization methods include:

Spectroscopic Analysis

Techniques such as NMR (nuclear magnetic resonance) and IR (infrared spectroscopy) are used to confirm the structure:

  • NMR: Provides insights into the chemical environment of hydrogen and carbon atoms.

  • IR: Confirms functional groups like amines and ethers.

Computational Chemistry

Molecular modeling tools are employed to predict properties like conformational stability and reactivity .

Pharmaceutical Research

The bicyclo[2.2.1] scaffold is often explored for its pharmacological properties, including:

  • Acting as a ligand for biological receptors.

  • Potential use in drug discovery due to its rigidity and defined stereochemistry.

Material Science

The compound's structural features may make it suitable for applications in polymer chemistry or as an intermediate in synthesizing more complex molecules.

Biological Activity

Although specific biological studies on {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-ethoxyethyl)amine are not reported in the provided references, similar compounds with bicyclic frameworks have shown promise in:

  • Antimicrobial activity.

  • Enzyme inhibition studies.

  • Drug delivery systems due to their stability and functionalizability.

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